(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one
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Overview
Description
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring, an amino group, and a benzyl-isopropyl-amino substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and isopropyl groups using appropriate alkylating agents.
Amino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-[(S)-3-(benzyl-amino)-pyrrolidin-1-yl]-propan-1-one
- (S)-2-Amino-1-[(S)-3-(isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one
- (S)-2-Amino-1-[(S)-3-(methyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one
Uniqueness
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and isopropyl groups on the pyrrolidine ring enhances its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20(11-15-7-5-4-6-8-15)16-9-10-19(12-16)17(21)14(3)18/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEAUQXYWFHRRV-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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